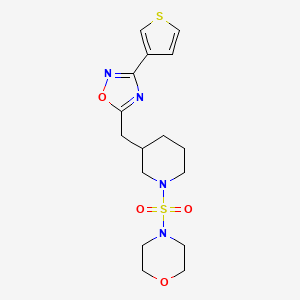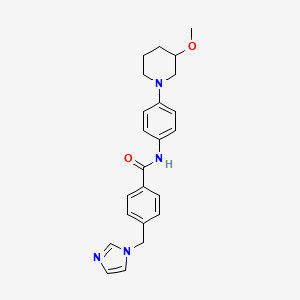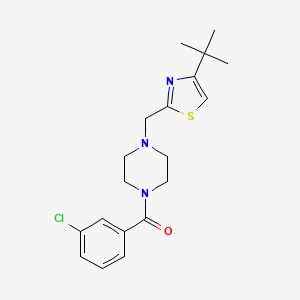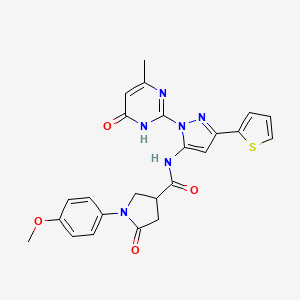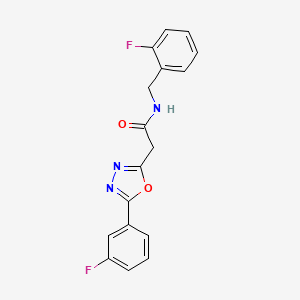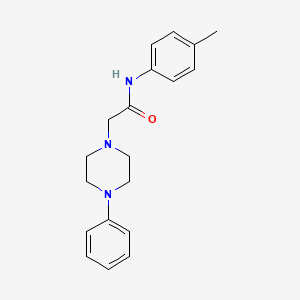![molecular formula C28H18FN5O2S3 B2940063 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690645-13-7](/img/structure/B2940063.png)
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a chemical compound with the molecular formula C27H17F4N3O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound involves several key components, including a thieno[2,3-d]pyrimidin-2-yl group, a 4-fluorophenyl group, and a 3-phenyl-1,2,4-thiadiazol-5-yl group . The fluorine atoms are disordered over two sites with occupancies of 0.627 (3) and 0.373 (3) in the phenylene-oxazolyl-phenyl and in oxazolyl-phenyl fragments, respectively .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C . It has a molecular weight of 555.5663928 .
科学的研究の応用
Pharmacological Evaluation and Drug Development
The compound has been a focus in pharmacological evaluations, particularly in the development of inhibitors for specific enzymes or proteins. For instance, it has been explored in the context of glutaminase inhibitors, which are crucial in cancer therapeutics. Studies on analogs of this compound reveal insights into improving drug-like properties and solubility, contributing to the development of potential treatments for lymphoma and other cancers (Shukla et al., 2012).
Molecular Imaging and Diagnostic Applications
Compounds structurally related to this chemical have been used in molecular imaging, especially in positron emission tomography (PET). They serve as selective ligands for certain proteins, aiding in the visualization of biological processes related to neuroinflammation and other conditions (Dollé et al., 2008).
Anticancer Research
There's significant interest in this compound and its derivatives for anticancer research. It's involved in the synthesis of compounds that exhibit cytotoxic activities against various cancer cell lines. These studies contribute to understanding the molecular mechanisms of cancer and developing new therapeutic strategies (Abu-Melha, 2021).
Exploration in Antimicrobial Applications
This compound is also pivotal in synthesizing derivatives with antimicrobial properties. Research in this area focuses on creating new compounds that can act against a range of bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungal agents (Badiger et al., 2013).
Computational Chemistry and Drug Design
Computational studies involving this compound and its derivatives are crucial in drug discovery and development. These studies provide insights into the molecular structure, interactions, and potential pharmacokinetic properties, which are essential in designing effective and safe drugs (Mary et al., 2020).
Synthesis of Novel Heterocyclic Compounds
Research involving this compound often focuses on synthesizing new heterocyclic compounds with potential therapeutic applications. These studies expand the chemical space and contribute to the discovery of new molecules with diverse biological activities (Alqasoumi et al., 2009).
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18FN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(33-39-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXDXXVYGHFUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18FN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2939980.png)
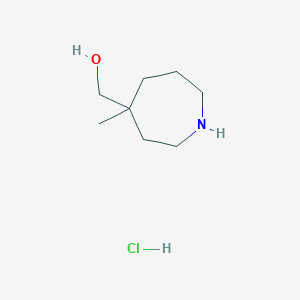
![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
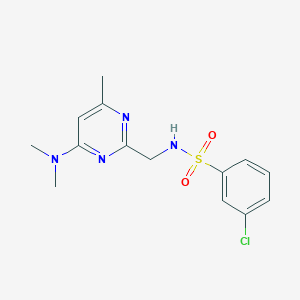
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)
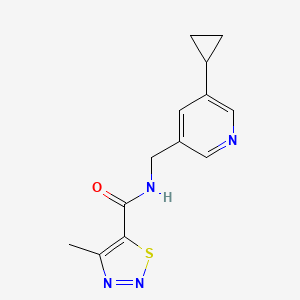
![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)
